molecular formula C14H17N5O B4065880 (2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine

(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine

Cat. No.: B4065880
M. Wt: 271.32 g/mol
InChI Key: AVOQAWZRUUBTRM-UHFFFAOYSA-N
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Description

“(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine” is a chemical compound with the empirical formula C8H10ClN3O and a molecular weight of 199.64 . It is a solid substance .


Synthesis Analysis

The compound was synthesized as part of a series of benzoxadiazole analogs which were examined for fluorescent properties by Cu-catalysed azide-alkyne cyclo-addition (CuAAC) of a 4-azido-methyl-benzoxadiazole substrate .


Molecular Structure Analysis

The structure shows a nearly coplanar orientation of the hexa-none keto group and the 1,2,3-triazole ring, while the benzoxadiazole and triazole groups are much more severely inclined . In the crystal, weak C-H⋯N interactions connect translationally-related triazole rings, while another set of C-H⋯N interactions is formed between inversion-related benzoxadiazole units, forming a three-dimensional network .


Physical and Chemical Properties Analysis

The compound is a solid substance . Its SMILES string is CNCC1=CC2=NON=C2C=C1. [H]Cl and its InChI is 1S/C8H9N3O.ClH/c1-9-5-6-2-3-7-8 (4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H .

Scientific Research Applications

Synthesis and Characterization

A variety of research studies have explored the synthesis and characterization of pyrazole derivatives, highlighting their potential in scientific applications. For example, Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, revealing their structure through various spectroscopic methods and X-ray crystallography. These derivatives showed potential biological activity against breast cancer and microbes, indicating their relevance in medicinal chemistry (Titi et al., 2020).

Antimicrobial and Antifungal Activities

Research has also demonstrated the antimicrobial and antifungal potentials of pyrazole and oxadiazole derivatives. Nimbalkar et al. (2016) synthesized a series of oxadiazole derivatives with promising antifungal activity against human pathogenic fungal strains, showcasing their potential as antifungal agents (Nimbalkar et al., 2016). Similarly, Asegbeloyin et al. (2014) synthesized benzohydrazide and its metal complexes, which exhibited significant cytotoxic activity against human leukemia cells and antimicrobial activity, indicating their potential in cancer therapy and as antimicrobial agents (Asegbeloyin et al., 2014).

Antioxidant Activities

The antioxidant properties of pyrazole and oxadiazole derivatives have been explored in several studies. For instance, Bassyouni et al. (2012) synthesized a new series of benzo[d]imidazole derivatives, evaluating their antioxidant and antimicrobial activities. Some of these compounds showed high antioxidant activity, suggesting their potential use as antioxidants in various applications (Bassyouni et al., 2012).

Neuroprotective Agents

KR-31543, a compound related to the chemical class of interest, has been studied for its neuroprotective potential in ischemia-reperfusion damage. This research highlights the importance of such compounds in developing treatments for neurological conditions (Kim et al., 2002).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-pyrazol-1-ylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11(5-8-19-7-2-6-16-19)15-10-12-3-4-13-14(9-12)18-20-17-13/h2-4,6-7,9,11,15H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOQAWZRUUBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)NCC2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine
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(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine
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(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine
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(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine

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